3,9-dimethyl-7-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Overview
Description
3,9-dimethyl-7-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound with potential applications in various scientific research fields. Its unique structure and properties make it a promising candidate for studying biological processes, drug development, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-dimethyl-7-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves multiple steps, including the formation of the triazino[3,4-f]purine core and subsequent functionalization. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired application.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes, automated synthesis, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,9-dimethyl-7-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with unique properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups, enhancing its versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, play a critical role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
3,9-dimethyl-7-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has several scientific research applications, including:
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,9-dimethyl-7-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,9-dimethyl-7-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione include other triazino[3,4-f]purine derivatives with different substituents. Examples include:
- 2-(3,9-dimethyl-7-(3-methylbenzyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide
- 2-[7-(2-Chloro-6-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,9-dimethyl-7-[(3-methylphenyl)methyl]-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-10-5-4-6-12(7-10)9-23-15(24)13-14(21(3)17(23)25)18-16-20-19-11(2)8-22(13)16/h4-7H,8-9H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDDKKKAMJGWMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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